![molecular formula C19H20FN3O4 B2859028 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea CAS No. 894018-93-0](/img/structure/B2859028.png)
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea
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Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
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Biological Activity
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.43 g/mol
- LogP : 2.3307
- Polar Surface Area : 55.982 Ų
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the Dimethoxyphenyl Group : This is typically done via nucleophilic substitution reactions.
- Urea Formation : The final step involves reacting the intermediate with an isocyanate or carbamate to form the urea moiety.
Anticancer Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For example, a related compound demonstrated an IC50 value of 2.39 µM against A549 cells, indicating potent anticancer properties .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like IDO1, which plays a role in tumor immune evasion .
- Targeting Signaling Pathways : The interaction with specific molecular targets such as BRAF has been suggested, where hydrogen bonding occurs between the compound and amino acid residues in the target protein .
Study 1: Antiproliferative Effects
A study evaluating a series of urea derivatives found that compounds with similar structures exhibited significant antiproliferative effects across multiple cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl ring could enhance or diminish activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action for urea derivatives indicated that substituents on the phenyl ring significantly influenced binding affinity and inhibitory activity against IDO1. The presence of a carboxyl group was critical for maintaining activity .
Data Summary
Compound Name | Molecular Weight | IC50 (A549) | IC50 (HCT-116) | Mechanism |
---|---|---|---|---|
This compound | 368.43 g/mol | 2.39 µM | 3.90 µM | BRAF Inhibition |
Related Urea Derivative | Varies | 2.12 µM | 2.25 µM | IDO1 Inhibition |
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-26-16-8-7-13(10-17(16)27-2)23-11-12(9-18(23)24)21-19(25)22-15-6-4-3-5-14(15)20/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGDVZCXBEPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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